molecular formula C13H23NO5 B3132444 (2S)-2-[(Tert-butoxycarbonyl)amino]-3-tetrahydro-2H-pyran-4-ylpropanoic acid CAS No. 368866-33-5

(2S)-2-[(Tert-butoxycarbonyl)amino]-3-tetrahydro-2H-pyran-4-ylpropanoic acid

Cat. No.: B3132444
CAS No.: 368866-33-5
M. Wt: 273.33 g/mol
InChI Key: NKYZORHKIYSSEL-JTQLQIEISA-N
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Description

(2S)-2-[(Tert-butoxycarbonyl)amino]-3-tetrahydro-2H-pyran-4-ylpropanoic acid is a synthetic organic compound with a complex structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a tetrahydropyran ring, and a propanoic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(Tert-butoxycarbonyl)amino]-3-tetrahydro-2H-pyran-4-ylpropanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through a cyclization reaction. This can be achieved by reacting a suitable precursor with an acid catalyst.

    Introduction of the Propanoic Acid Moiety: The propanoic acid group is introduced through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring and the propanoic acid moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the Boc-protected amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

(2S)-2-[(Tert-butoxycarbonyl)amino]-3-tetrahydro-2H-pyran-4-ylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of (2S)-2-[(Tert-butoxycarbonyl)amino]-3-tetrahydro-2H-pyran-4-ylpropanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with enzymes or receptors. The tetrahydropyran ring and propanoic acid moiety contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure due to the presence of the Boc group.

    N-Boc-hydroxylamine: Contains a Boc-protected amino group.

    tert-Butyl-N-methylcarbamate: Another compound with a Boc group.

Uniqueness

(2S)-2-[(Tert-butoxycarbonyl)amino]-3-tetrahydro-2H-pyran-4-ylpropanoic acid is unique due to the combination of the Boc-protected amino group, the tetrahydropyran ring, and the propanoic acid moiety. This combination imparts specific chemical properties that make it valuable in various research and industrial applications.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)8-9-4-6-18-7-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYZORHKIYSSEL-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101133675
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]tetrahydro-2H-pyran-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368866-33-5
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]tetrahydro-2H-pyran-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368866-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]tetrahydro-2H-pyran-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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